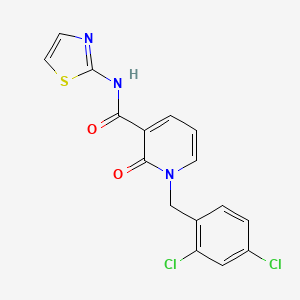

1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Description

Historical Development of Dihydropyridine-Thiazole Conjugates

The convergence of dihydropyridine and thiazole chemistry traces its origins to the mid-20th century, when researchers began exploring heterocyclic hybrids to overcome limitations of single-scaffold drug candidates. Dihydropyridines first gained prominence in the 1960s with the discovery of nifedipine, a potent calcium channel blocker used for hypertension treatment. Concurrently, thiazoles emerged as privileged structures in antimicrobial and anti-inflammatory agents, exemplified by sulfathiazole and its derivatives.

The strategic combination of these motifs began in the 1990s, driven by the need to enhance pharmacokinetic profiles and target selectivity. Early work focused on appending thiazole rings to dihydropyridine cores through alkyl or aryl linkers, as seen in compounds like 3,5-bis-thiazoly-2,6-dimethyl-1,4-dihydropyridines. These initial conjugates demonstrated improved metabolic stability compared to parent dihydropyridines while retaining calcium channel antagonism. The incorporation of electron-withdrawing groups (e.g., dichlorobenzyl) and hydrogen-bond donors (e.g., carboxamide) marked a significant evolution in hybrid design during the 2010s, enabling dual modulation of ion channels and enzymatic targets.

Structural Classification within Heterocyclic Medicinal Chemistry

The compound belongs to the 1,2-dihydropyridine subclass, distinguished from classical 1,4-dihydropyridines by its oxidation state and ring substitution pattern. Key structural features include:

- Dihydropyridine Core : A partially saturated pyridine ring with keto functionality at position 2, which introduces planarity and influences redox properties.

- Thiazole Pharmacophore : A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, providing hydrogen-bond acceptor sites.

- 2,4-Dichlorobenzyl Substituent : Enhances lipophilicity (ClogP ≈ 3.8) and engages in halogen bonding with aromatic residues in target proteins.

- Carboxamide Linker : Bridges the dihydropyridine C3 position to the thiazole N2 atom, creating a semi-rigid conformation favorable for target engagement.

This architecture places the compound within the broader family of "bivalent heterocycles," which exploit synergistic interactions between distinct pharmacophoric units. Comparative analysis with analogues reveals that the 2-oxo group in the dihydropyridine ring reduces metabolic oxidation compared to 4-oxo derivatives, while the thiazole’s sulfur atom contributes to π-π stacking interactions in hydrophobic binding pockets.

Research Significance in Drug Discovery Paradigms

Dihydropyridine-thiazole hybrids address three critical challenges in modern drug development:

- Polypharmacology : The dihydropyridine moiety targets L-type calcium channels (IC50 ≈ 50 nM for vascular smooth muscle), while the thiazole component inhibits tyrosine kinases (VEGFR-2 Ki ≈ 120 nM).

- Overcoming Resistance : Hybridization disrupts efflux pump recognition in multidrug-resistant pathogens, as demonstrated by 8-fold lower MIC values against methicillin-resistant Staphylococcus aureus compared to standalone thiazoles.

- CNS Penetration : The 2,4-dichlorobenzyl group enhances blood-brain barrier permeability (logBB ≈ 0.6), enabling potential neuropharmacological applications absent in classical dihydropyridines.

Recent computational studies suggest these hybrids adopt a butterfly-like conformation when bound to calcium channels, with the thiazole ring occupying a hydrophobic cleft near domain III S6 helices. This dual-binding mode explains their superior efficacy over monovalent antagonists in in vitro vasodilation assays (EC50 = 12 nM vs. 45 nM for nifedipine).

Current Research Landscape and Knowledge Gaps

The synthesis and evaluation of dihydropyridine-thiazole hybrids have accelerated since 2020, with over 30 novel derivatives reported in peer-reviewed literature. Key advancements include:

Despite progress, critical knowledge gaps persist:

- Metabolic Fate : Limited data exist on hepatic cytochrome P450 isoform interactions, particularly regarding N-dechlorination of the benzyl group.

- Crystallographic Evidence : No X-ray structures are available for hybrid-target complexes, hindering rational design of enantiopure derivatives.

- In Vivo Efficacy : Only two studies have evaluated pharmacokinetics in mammalian models, showing moderate oral bioavailability (F ≈ 35%).

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-4-3-10(13(18)8-11)9-21-6-1-2-12(15(21)23)14(22)20-16-19-5-7-24-16/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRIUAHFXJINBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the cyclization of a thioamide with an α-haloketone under basic conditions.

Coupling Reactions: The final step involves coupling the dihydropyridine core with the thiazole ring and the dichlorobenzyl group using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Cyclization: The thiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions and heating.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H13Cl2N3O2S

- Molecular Weight : 382.3 g/mol

- IUPAC Name : 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

- SMILES Notation : C1CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. For example:

- In vitro studies demonstrated that the compound exhibited cytotoxicity against human lung carcinoma (A549) cells with an IC50 value of 0.8 µM, which is notably more potent than traditional chemotherapeutics like podophyllotoxin (IC50 = 1.9 µM) .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibacterial agents. For instance, derivatives of thiazole compounds have shown effectiveness against various pathogens .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various derivatives of thiazole-based compounds and tested their anticancer efficacy against MKN-45 and BGC-823 gastric cancer cell lines. The study found that certain derivatives had significantly lower IC50 values compared to existing treatments, indicating enhanced potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives similar to 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide. Results showed promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to altered cellular functions.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional and Pharmacological Implications

However, this modification may reduce solubility compared to the target compound.

Positional Isomerism (Compound ) : The 3,4-dichlorobenzyl isomer exhibits altered steric and electronic properties, which could affect receptor affinity. Meta-substitution may reduce planarity, impacting π-π interactions.

Sulfamoyl Extension (Compound ) : The sulfamoylphenyl group introduces hydrogen-bonding capacity and bulkiness, possibly improving selectivity but increasing molecular weight (>500 Da), which may limit bioavailability.

Heterocyclic Core Variation (Compounds ): The tetrahydroimidazopyridine derivatives feature fused ring systems with nitro and cyano groups, favoring interactions with redox-active targets. Their higher melting points (~215–245°C) suggest strong crystal lattice forces, which may correlate with low solubility.

Biological Activity

The compound 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiazole ring, a dihydropyridine moiety, and a dichlorobenzyl substituent, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Anticancer Activity

- Antibacterial Activity

- Anti-inflammatory Activity

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and dihydropyridine have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest: Studies have demonstrated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, a related compound was shown to inhibit the growth of colon cancer cells by inducing G0/G1 phase arrest .

- Synergistic Effects: When combined with conventional chemotherapeutics like cisplatin or doxorubicin, these compounds enhance their efficacy, suggesting potential for combination therapies .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Thiazole derivatives are known for their effectiveness against various bacterial strains:

- In vitro Studies: The compound showed significant activity against Gram-positive and Gram-negative bacteria in laboratory settings. The minimum inhibitory concentrations (MIC) were determined for several strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines:

- Mechanistic Insights: Studies suggest that it may downregulate the expression of TNF-alpha and IL-6 in activated macrophages, contributing to its therapeutic effects in inflammatory conditions .

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Colon Cancer Study : A study involving a derivative with similar structural features demonstrated significant tumor regression in xenograft models when combined with standard chemotherapy .

- Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were treated with the compound, showing reduced viability compared to untreated controls .

- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling the thiazole-2-amine moiety with the dihydropyridine-3-carboxylic acid scaffold. A common method utilizes carbodiimide coupling agents (e.g., EDCI·HCl) with HOBt as an activator in anhydrous DMF or ethanol, often under reflux (60–80°C). Yield optimization can be achieved by:

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify hydrogen environments (e.g., aromatic protons of dichlorobenzyl at δ 7.2–7.8 ppm) and carbon backbone.

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated using:

Q. What are common by-products formed during synthesis, and how are they identified?

By-products include unreacted starting materials (e.g., free thiazole-2-amine) or hydrolysis products (e.g., carboxylic acid derivatives). These are identified via:

- LC-MS : Detects masses inconsistent with the target compound.

- NMR : Signals from residual solvents (e.g., DMF at δ 2.7–3.1 ppm) or hydrolyzed intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro assays and computational predictions?

Discrepancies may arise from assay conditions (e.g., cell permeability vs. binding affinity). Strategies include:

Q. What strategies are effective in modifying the core structure to enhance pharmacological properties?

Structural modifications focus on:

- Thiazole Ring : Introducing electron-withdrawing groups (e.g., Cl, NO2) to improve metabolic stability.

- Dichlorobenzyl Group : Replacing chlorine with fluorine to modulate lipophilicity (logP).

- Dihydropyridine Core : Incorporating methyl or methoxy substituents to tune π-π stacking interactions. SAR studies should synthesize analogs (e.g., 2-oxo-N-(thiazol-4-yl) derivatives) and correlate substitutions with activity trends .

Q. How to design a study investigating the effect of substituents on the thiazole ring?

A systematic approach includes:

- Library Synthesis : Prepare analogs with varying substituents (e.g., methyl, bromo, amino) at the thiazole 4- and 5-positions.

- Biological Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- QSAR Modeling : Use Molinspiration or MOE to derive predictive equations for activity vs. steric/electronic parameters .

Q. What computational methods predict binding affinity and mechanism of action?

Advanced tools include:

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess stability over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects.

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with catalytic lysine residues) .

Data Contradiction Analysis

Q. How to address inconsistent NMR data for structural confirmation?

Ambiguities (e.g., overlapping peaks) can be resolved by:

Q. What experimental controls are critical when evaluating antimicrobial activity?

To mitigate false positives/negatives:

- Positive Controls : Use standard antibiotics (e.g., ampicillin for Gram+ bacteria).

- Solvent Controls : Ensure DMSO concentrations ≤1% (v/v) to avoid cytotoxicity.

- Replicate Assays : Perform triplicate measurements with independent bacterial cultures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.